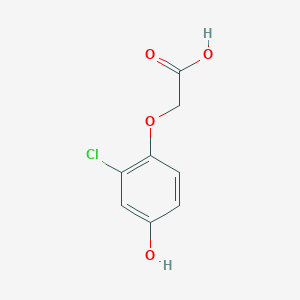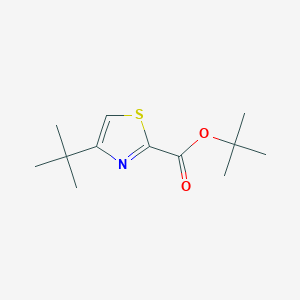
Tert-butyl 4-tert-butyl-1,3-thiazole-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Typically, a compound like this would be an organic molecule containing a thiazole ring, which is a ring structure consisting of three carbon atoms, one nitrogen atom, and one sulfur atom . The “tert-butyl” groups attached to the thiazole ring are branches consisting of a central carbon atom bonded to three other carbon atoms .
Synthesis Analysis
The synthesis of such compounds usually involves reactions like nucleophilic substitution or coupling reactions . The exact method would depend on the starting materials and the specific conditions required for the reaction .Molecular Structure Analysis
The molecular structure of a compound can be determined using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry . These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds between them .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups. Thiazoles can participate in a variety of reactions, including electrophilic and nucleophilic substitutions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like this could be determined using various analytical techniques. These might include measuring its melting point, boiling point, solubility in different solvents, and its reactivity with common chemical reagents .Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
Numéro CAS |
79247-76-0 |
|---|---|
Nom du produit |
Tert-butyl 4-tert-butyl-1,3-thiazole-2-carboxylate |
Formule moléculaire |
C12H19NO2S |
Poids moléculaire |
241.35 g/mol |
Nom IUPAC |
tert-butyl 4-tert-butyl-1,3-thiazole-2-carboxylate |
InChI |
InChI=1S/C12H19NO2S/c1-11(2,3)8-7-16-9(13-8)10(14)15-12(4,5)6/h7H,1-6H3 |
Clé InChI |
LSCIFEZASZDKDE-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CSC(=N1)C(=O)OC(C)(C)C |
SMILES canonique |
CC(C)(C)C1=CSC(=N1)C(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



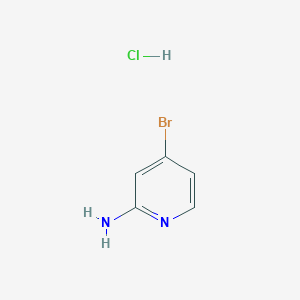
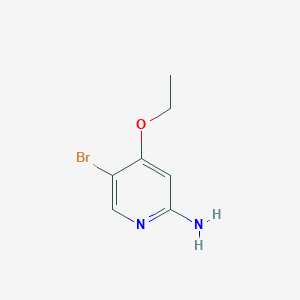
![[(4-Methoxyphenyl)(2-oxo-2-phenylethyl)amino]acetaldehyde](/img/structure/B1505398.png)
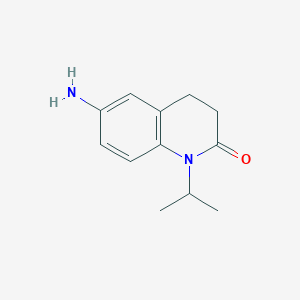

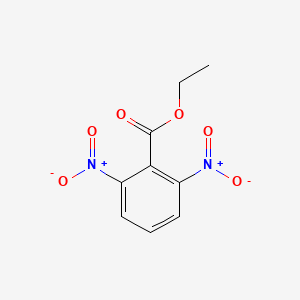
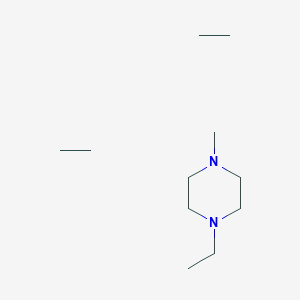
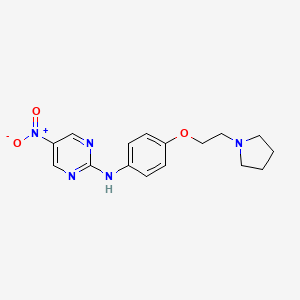
![4-(Benzo[b]thiophen-5-yl)-3,5-dimethylisoxazole](/img/structure/B1505417.png)
![(1R)-3-Methyl-1-[4-(trifluoromethyl)phenyl]butylamine](/img/structure/B1505418.png)
![(7BR,10AR)-2,3,4,7B,8,9,10,10A-Octahydro-1H-cyclopenta[B][1,4]diazepino[6,7,1-HI]indole hydrochloride](/img/structure/B1505419.png)
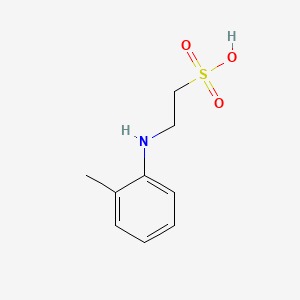
![2,3-Bis[(2R,5R)-2,5-dimethylphospholano]-N-[3,5-bis(trifluoromethyl)-phenyl]maleimide](/img/structure/B1505424.png)
